Farnesyl pyrophosphate ammonium salt
Description
Significance of FPP as a Central Metabolic Intermediate in Isoprenoid Biosynthesis
Farnesyl pyrophosphate is a C15 isoprenoid that serves as a critical branch-point intermediate in the isoprenoid biosynthetic pathway. nih.govnih.gov This pathway is responsible for the synthesis of over 50,000 distinct compounds, all derived from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). pnas.org The formation of FPP is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS), which facilitates the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. nih.govoup.com
The central importance of FPP lies in its role as the immediate precursor to a multitude of essential biomolecules. nih.govwikipedia.org It is the direct substrate for the synthesis of all sesquiterpenes, a large class of compounds with diverse biological activities. wikipedia.org Furthermore, FPP is the precursor to squalene (B77637), which is the committed precursor for the biosynthesis of all steroids and sterols, including cholesterol in animals. wikipedia.orguniprot.org Beyond this, FPP is also the starting point for the synthesis of other vital molecules such as dolichols (involved in N-glycosylation of proteins), carotenoids (pigments and antioxidants), and the side chain of ubiquinones (B1209410) (coenzyme Q), which are crucial components of the electron transport chain. wikipedia.orguniprot.orgsapient.bio
The enzyme FPPS itself has become a significant molecular target for drug development. nih.gov For instance, bisphosphonates, a class of drugs used to treat bone resorption disorders like osteoporosis, inhibit FPPS. nih.gov This inhibition disrupts the synthesis of FPP and downstream isoprenoids that are essential for the function of osteoclast cells. nih.gov
Overview of FPP's Position within Fundamental Biological Pathways
Farnesyl pyrophosphate occupies a strategic crossroads in cellular metabolism, primarily within the mevalonate (B85504) (MVA) pathway in animals, fungi, and some bacteria, and the non-mevalonate (or MEP) pathway in plants and many bacteria. pnas.orgnih.gov In the MVA pathway, which starts from acetyl-CoA, FPP synthesis represents a key metabolic fork. nih.govnih.gov From this point, the metabolic flux can be directed towards either sterol synthesis via the enzyme squalene synthase or towards the synthesis of non-sterol isoprenoids, including dolichols and ubiquinones. wikipedia.orgnih.gov
FPP is also a substrate for protein prenylation, a crucial post-translational modification where a farnesyl or a geranylgeranyl group (derived from FPP) is attached to specific cysteine residues of proteins. sapient.biomdpi.com This lipid modification is essential for the proper subcellular localization and function of a wide range of proteins, including the Ras and Rho families of small GTPases, which are critical regulators of cell growth, differentiation, and survival. mdpi.com The proper functioning of these signaling pathways is dependent on the availability of FPP. mdpi.com
The biosynthesis of FPP is a highly regulated process, ensuring that the cell can produce the necessary amounts of various isoprenoids to meet its physiological demands. oup.com This regulation occurs at multiple levels, including the transcriptional control of genes encoding enzymes of the MVA pathway and feedback inhibition of key enzymes. nih.gov
Diverse Biological Roles of FPP as a Precursor and Signaling Molecule
Beyond its well-established role as a biosynthetic precursor, emerging research has unveiled that FPP itself can function as a signaling molecule. nih.govnih.gov Recent studies have identified FPP as a novel endogenous pain-producing substance. nih.gov It has been shown to specifically activate the transient receptor potential vanilloid 3 (TRPV3) ion channel, which is involved in temperature sensation and nociception. nih.gov This finding suggests that FPP may play a direct role in pain signaling pathways. nih.gov
Furthermore, FPP has been identified as a "danger signal" that can induce acute cell death. nih.gov Under conditions of cellular stress or injury, the accumulation of extracellular FPP can trigger a necrotic cell death pathway. nih.gov This process is mediated by the activation of another ion channel, the transient receptor potential melastatin 2 (TRPM2). nih.gov This FPP-TRPM2 signaling axis is implicated in the neuronal loss observed in ischemic stroke. nih.gov
The dual function of FPP as both a central building block for a vast array of essential molecules and a signaling molecule in its own right highlights its profound importance in cellular physiology and pathophysiology. Its involvement in fundamental processes ranging from membrane integrity and cellular respiration to signal transduction and cell death underscores the significance of understanding its metabolism and biological activities.
Table of Compounds Mentioned
| Compound Name | Abbreviation |
| Farnesyl pyrophosphate | FPP |
| Isopentenyl pyrophosphate | IPP |
| Dimethylallyl pyrophosphate | DMAPP |
| Farnesyl pyrophosphate synthase | FPPS |
| Squalene | |
| Cholesterol | |
| Dolichols | |
| Carotenoids | |
| Ubiquinones | Coenzyme Q |
| Geranylgeranyl pyrophosphate | GGPP |
| Acetyl-CoA | |
| Geranyl pyrophosphate | GPP |
| Caryophyllene | |
| Farnesol (B120207) | |
| Geranylgeraniol | |
| Isocaryophyllene | |
| α-humulene | |
| Farnesyl S-thiolodiphosphate | FSPP |
| Neryl diphosphate (B83284) | |
| Isopentenol (B1216264) | |
| Prenol | |
| Isopentenyl monophosphate | IP |
| Dimethylallyl monophosphate | DMAP |
| Glutathione | |
| Formazan | |
| Simvastatin | |
| Zoledronic acid | |
| Risedronate | |
| Alendronate | |
| Ibandronate | |
| Pamidronate | |
| Etidronate | |
| Tiludronate | |
| Clodronate |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
triazanium;[oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O7P2.3H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18;;;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18);3*1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWRJNPTNZUHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C.[NH4+].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H37N3O7P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis of Farnesyl Pyrophosphate
The Mevalonate (B85504) (MVA) Pathway in Eukaryotic Systems
The MVA pathway is a highly conserved and fundamental metabolic route in eukaryotes, responsible for the production of isoprenoid precursors. metwarebio.comwikipedia.orgnih.gov This pathway commences with acetyl-CoA and culminates in the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). metwarebio.comtaylorandfrancis.com The MVA pathway is a linchpin of cellular metabolism, providing the necessary components for the synthesis of a diverse range of molecules vital for cell structure, function, and signaling. metwarebio.commdpi.com
The immediate precursors for the synthesis of farnesyl pyrophosphate are two five-carbon isomers: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govproteopedia.orgnih.gov These molecules are the fundamental building blocks for all isoprenoids. wikipedia.orgwikipedia.org The MVA pathway dedicates a series of enzymatic reactions to convert acetyl-CoA into mevalonate, which is then further processed through phosphorylation and decarboxylation to yield IPP. metwarebio.comnih.gov IPP can then be isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.org Both IPP and DMAPP are essential substrates for the subsequent condensation reactions that elongate the carbon chain to form larger isoprenoid molecules. proteopedia.orgresearchgate.net
| Precursor Compound | Abbreviation | Carbon Atoms | Role in FPP Biosynthesis |
| Isopentenyl Diphosphate | IPP | 5 | The primary building block, added in sequential steps. proteopedia.orgnih.gov |
| Dimethylallyl Diphosphate | DMAPP | 5 | The initial allylic substrate that starts the chain elongation. proteopedia.orgresearchgate.net |
The key enzyme orchestrating the synthesis of FPP is Farnesyl Pyrophosphate Synthase (FPPS), also known as Farnesyl Diphosphate Synthase (FDS). nih.govproteopedia.org This enzyme belongs to the family of prenyltransferases and catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. researchgate.netacs.orgacs.org FPPS is a critical branch-point enzyme in the MVA pathway, directing the flow of isoprenoid precursors towards the synthesis of sesquiterpenes, sterols, and other essential molecules. nih.govnih.gov The activity of FPPS is tightly regulated to ensure a balanced supply of FPP for various cellular needs. researchgate.net
The synthesis of FPP by FPPS occurs in two distinct and sequential condensation steps. proteopedia.orgresearchgate.net
Formation of Geranyl Pyrophosphate (GPP): The first reaction involves the condensation of one molecule of DMAPP with one molecule of IPP. researchgate.netillinois.edunih.gov This reaction forms a 10-carbon intermediate called geranyl pyrophosphate (GPP). researchgate.netwikipedia.org
Formation of Farnesyl Pyrophosphate (FPP): In the second step, the newly formed GPP acts as the allylic substrate and condenses with a second molecule of IPP. researchgate.netwikipedia.orgcapes.gov.br This reaction adds another five-carbon unit, resulting in the formation of the final 15-carbon product, farnesyl pyrophosphate. researchgate.netnih.gov
| Reaction Step | Allylic Substrate | Homoallylic Substrate | Product | Carbon Length |
| 1 | Dimethylallyl Diphosphate (DMAPP) | Isopentenyl Diphosphate (IPP) | Geranyl Pyrophosphate (GPP) | 10 |
| 2 | Geranyl Pyrophosphate (GPP) | Isopentenyl Diphosphate (IPP) | Farnesyl Pyrophosphate (FPP) | 15 |
The catalytic mechanism of FPPS involves the formation of a carbocation intermediate. researchgate.netnih.gov The process begins with the ionization of the allylic substrate (DMAPP or GPP), facilitated by the enzyme, which leads to the departure of the pyrophosphate group and the formation of an allylic carbocation. nih.gov This highly reactive carbocation is then attacked by the double bond of the incoming IPP molecule. acs.org The resulting condensed carbocation intermediate is then stabilized by the enzyme's active site before a proton is eliminated to form the final product and regenerate the enzyme for the next catalytic cycle. nih.gov The stabilization of this transient carbocation is a critical aspect of the enzymatic reaction, preventing unwanted side reactions and ensuring the correct stereochemistry of the final product. researchgate.netcapes.gov.br
The active site of FPPS is a highly specialized environment designed to bind its substrates with high affinity and facilitate the condensation reactions. It contains two highly conserved aspartate-rich motifs, known as the First Aspartate-Rich Motif (FARM) and the Second Aspartate-Rich Motif (SARM). proteopedia.orgnih.gov These motifs are crucial for binding the pyrophosphate moieties of the substrates through interactions with magnesium ions (Mg²⁺). researchgate.netnih.gov Specific amino acid residues within the active site, such as threonine and tyrosine, also play important roles in substrate binding, catalysis, and determining the length of the final isoprenoid chain. nih.govnih.gov For instance, the size of the amino acid residues lining the hydrophobic pocket of the active site can act as a "molecular ruler," preventing further elongation beyond the 15 carbons of FPP. researchgate.netnih.gov
While FPPS has traditionally been considered a cytosolic enzyme, evidence suggests a more complex subcellular distribution. proteopedia.orgcapes.gov.br Studies have shown that FPPS activity and the enzyme itself can be found in various cellular compartments, including the cytosol, peroxisomes, and mitochondria. metwarebio.comnih.govcapes.gov.brnih.gov This compartmentalization likely reflects the diverse metabolic fates of FPP. For example, FPP destined for cholesterol synthesis may be synthesized in the cytosol, while FPP required for protein prenylation in specific organelles might be produced locally. nih.govnih.gov The precise mechanisms that govern the targeting and retention of FPPS in these different subcellular locations are an area of ongoing research. nih.gov
Farnesyl Pyrophosphate Synthase (FPPS/FPS) Activity and Catalysis
Non-Mevalonate (MEP) Pathway in Prokaryotes and Plastids
The non-mevalonate pathway, also known as the MEP/DOXP pathway, is a distinct metabolic route for producing the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). wikipedia.org This pathway is predominantly found in most bacteria, including pathogens like Mycobacterium tuberculosis, as well as in the plastids of plants and green algae. kit.eduwikipedia.orgwustl.edu In organisms like plants that have both, the MEP pathway operates in the plastids for the synthesis of compounds like carotenoids and the phytol (B49457) tail of chlorophyll, while the MVA pathway functions in the cytosol. kit.eduwikipedia.org The MEP pathway begins with the simple precursors pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.govnih.gov
Independent Synthesis of Isopentenyl Diphosphate and Dimethylallyl Diphosphate
The MEP pathway involves a series of seven enzymatic reactions to convert pyruvate and glyceraldehyde 3-phosphate into IPP and DMAPP. researchgate.net
The initial step is the condensation of pyruvate and glyceraldehyde 3-phosphate, catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS), to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govnih.gov DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by the enzyme DXP reductoisomerase (DXR or IspC); this is the first committed step of the pathway. wustl.edunih.govnih.gov
Following this, a series of enzymatic steps convert MEP into the final products. The enzymes IspD, IspE, and IspF catalyze the activation of MEP and its subsequent cyclization to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). nih.govnih.gov The final two steps are catalyzed by the iron-sulfur cluster proteins IspG and IspH. IspG converts MEcPP to (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP). nih.gov Finally, the enzyme IspH reduces HMBPP to produce a mixture of both IPP and DMAPP. nih.govresearchgate.net Unlike the MVA pathway, an IPP isomerase is not always essential in organisms that use the MEP pathway, as the final step can generate both isomers. nih.govnih.gov
Table 1: Key Enzymes and Intermediates in the MEP Pathway
| Step | Substrate(s) | Enzyme | Product |
|---|---|---|---|
| 1 | Pyruvate + Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) |
| 2 | 1-deoxy-D-xylulose 5-phosphate (DXP) | DXP reductoisomerase (DXR/IspC) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| 3 | 2-C-methyl-D-erythritol 4-phosphate (MEP) | 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase (IspD) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |
| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) | CDP-ME kinase (IspE) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) |
| 5 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) | MEcPP synthase (IspF) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) |
| 6 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | HMBPP synthase (IspG) | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) |
This table provides a simplified overview of the core enzymatic steps in the MEP pathway leading to the synthesis of IPP and DMAPP. nih.govresearchgate.netresearchgate.net
Convergence with FPP Synthesis
The IPP and DMAPP generated via the MEP pathway serve as the fundamental five-carbon building blocks for longer isoprenoid molecules, including Farnesyl pyrophosphate. nih.gov The synthesis of FPP is accomplished by the enzyme Farnesyl pyrophosphate synthase (FPPS), which is also known as dimethylallyltranstransferase or geranyltranstransferase. nih.govdoccheck.comuniprot.org
This enzyme catalyzes two sequential condensation reactions. nih.govresearchgate.net
First, FPPS joins one molecule of the allylic primer, dimethylallyl diphosphate (DMAPP), with one molecule of isopentenyl diphosphate (IPP). This head-to-tail condensation reaction forms Geranyl pyrophosphate (GPP), a 10-carbon intermediate. uniprot.org
Next, the same enzyme catalyzes the condensation of the newly formed GPP with a second molecule of IPP. uniprot.org This reaction adds another five-carbon unit, yielding the final 15-carbon product, Farnesyl pyrophosphate (FPP). researchgate.net
FPP itself is a key precursor, serving as the substrate for the synthesis of all sesquiterpenes, as well as being the branch point for the production of sterols, ubiquinones (B1209410), and dolichols. wikipedia.orgnih.gov
Table 2: Convergence to Farnesyl Pyrophosphate (FPP)
| Reaction Step | Substrates | Enzyme | Product |
|---|---|---|---|
| 1 | Dimethylallyl diphosphate (DMAPP) + Isopentenyl diphosphate (IPP) | Farnesyl pyrophosphate synthase (FPPS) | Geranyl pyrophosphate (GPP) |
This table outlines the final enzymatic steps where the products of the MEP pathway converge to form FPP. uniprot.org
Enzymatic Transformations and Downstream Metabolic Pathways Involving Farnesyl Pyrophosphate
Farnesyl pyrophosphate (FPP) is a pivotal intermediate in the isoprenoid biosynthetic pathway, positioned at a critical metabolic fork that directs isoprene (B109036) units toward the synthesis of a diverse array of essential biomolecules. This section details the role of FPP as a branch point metabolite and explores the enzymatic transformations that lead to the biosynthesis of key isoprenoid end products.
Farnesyl Pyrophosphate in Post Translational Protein Modification Prenylation
Mechanism of Protein Farnesylation
The mechanism of protein farnesylation is a multi-step enzymatic process that results in the stable attachment of a hydrophobic farnesyl group to a protein, fundamentally altering its properties. wikipedia.org This modification is crucial for the function of many signaling proteins, including members of the Ras superfamily of small GTPases. wikipedia.orgnih.gov The entire process is initiated by the enzyme protein farnesyltransferase (FTase), which recognizes specific sequence motifs on substrate proteins. wikipedia.orgumich.edu
Protein farnesyltransferase (FTase) is the key enzyme that catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue located near the C-terminus of a target protein. wikipedia.orgumich.edu FTase is a heterodimeric enzyme, composed of an α-subunit and a β-subunit. nih.gov The α-subunit is shared with another prenyltransferase, geranylgeranyltransferase-I (GGTase-I). nih.govwikipedia.org
The catalytic activity of FTase involves several steps. The enzyme first binds to FPP and then to the protein substrate. wikipedia.org The transfer of the farnesyl group occurs via an SN2-type reaction, where the sulfur atom of the cysteine residue in the protein substrate attacks the C1 atom of farnesyl pyrophosphate, leading to the displacement of the pyrophosphate group and the formation of a stable thioether linkage. wikipedia.org The reaction is coordinated by a zinc ion located in the β-subunit of the enzyme. wikipedia.org
Table 1: Key Enzymes in Protein Farnesylation
| Enzyme | Function | Substrate(s) |
|---|---|---|
| Protein Farnesyltransferase (FTase) | Catalyzes the attachment of a farnesyl group to a protein. | Farnesyl pyrophosphate, Protein with CaaX motif. wikipedia.orgumich.edu |
| Ras-converting enzyme 1 (Rce1) | Cleaves the C-terminal 'aaX' tripeptide from the farnesylated protein. | Farnesylated protein. acs.orgnih.gov |
| Isoprenylcysteine carboxyl methyltransferase (Icmt) | Methylates the newly exposed farnesylcysteine at the C-terminus. | Farnesylated and proteolytically cleaved protein. acs.orgnih.gov |
The specificity of protein farnesylation is largely determined by the ability of FTase to recognize a specific amino acid sequence at the C-terminus of its substrate proteins, known as the "CaaX box". wikipedia.orgwikipedia.org In this motif, 'C' represents a cysteine residue that becomes farnesylated, 'a' denotes an aliphatic amino acid, and 'X' is the C-terminal amino acid that plays a crucial role in determining which prenyltransferase acts on the protein. wikipedia.orgresearchgate.net
FTase specifically recognizes CaaX boxes where the 'X' residue is typically a serine, alanine, methionine, or glutamine. wikipedia.org This specificity allows for the selective farnesylation of a distinct set of cellular proteins. wikipedia.org The binding pocket of FTase accommodates the CaaX motif, with specific interactions between the enzyme and the amino acid side chains of the substrate ensuring correct positioning for the farnesyl transfer reaction. wikipedia.org While the CaaX motif is the primary determinant, studies have shown that FTase can exhibit some level of cross-reactivity with substrates that are typically recognized by GGTase-I, indicating a degree of flexibility in substrate recognition. nih.gov The enzyme's recognition is context-dependent, with the identity of the a2 (B175372) residue also influencing substrate binding and reactivity. acs.org
Following the attachment of the farnesyl group by FTase, the newly modified protein typically undergoes two additional processing steps at the endoplasmic reticulum. acs.orgnih.gov First, the three terminal amino acids (the 'aaX' portion) are proteolytically cleaved by a specific endoprotease, such as Ras-converting enzyme 1 (Rce1). acs.orgnih.gov This cleavage exposes the farnesylated cysteine at the new C-terminus. acs.org
The second step involves the methylation of the carboxyl group of this newly exposed farnesylcysteine. acs.org This reaction is catalyzed by the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt). acs.orgnih.gov These sequential modifications—farnesylation, proteolytic cleavage, and carboxymethylation—increase the hydrophobicity of the protein's C-terminus, which is crucial for its subsequent biological functions. umich.eduacs.org In some cases, such as with prelamin A, further cleavage by a metallopeptidase occurs after these initial modifications. wikipedia.org
Biological Significance of Protein Farnesylation
Protein farnesylation is a vital post-translational modification with profound implications for cellular function and physiology. nih.govnih.gov This lipid modification is essential for the activity of a wide range of proteins involved in critical cellular processes, including signal transduction, cell cycle progression, and cytoskeletal organization. umich.edunih.gov The addition of the hydrophobic farnesyl group plays a key role in mediating protein localization to cellular membranes and facilitating specific protein-protein interactions. acs.orgnih.gov
A primary function of protein farnesylation is to promote the association of proteins with cellular membranes. wikipedia.orgnih.gov The attached 15-carbon farnesyl group acts as a hydrophobic anchor, significantly increasing the affinity of the modified protein for the lipid bilayers of membranes, such as the plasma membrane and the endoplasmic reticulum. umich.edunih.gov This membrane targeting is critical for the function of many signaling proteins, including the Ras family of GTPases, which must be localized to the plasma membrane to interact with their downstream effectors. acs.orgmdpi.com
However, farnesylation alone is often not sufficient for stable membrane association. acs.org In many cases, a second signal is required. This can be an additional lipid modification, such as palmitoylation on nearby cysteine residues, or the presence of a polybasic domain upstream of the farnesylation site. acs.orgnih.gov The combination of farnesylation and these secondary signals ensures the correct subcellular localization and stable anchoring of the protein to the appropriate membrane compartment. acs.org The efficiency of membrane binding can also be influenced by the lipid composition of the target membrane, with a preference for membranes containing unsaturated fatty acyl chains. nih.gov
In addition to mediating membrane localization, protein farnesylation also plays a crucial role in regulating protein-protein interactions. acs.orgnih.gov The farnesyl group can directly participate in the binding interface between two proteins, thereby modulating the formation and stability of protein complexes. nih.gov For many farnesylated proteins, their ability to interact with downstream effectors or regulatory proteins is dependent on this lipid modification. acs.org
For example, the farnesylation of Ras proteins is not only required for their membrane localization but also for their interaction with downstream signaling molecules in pathways that control cell growth and proliferation. acs.orgmdpi.com The modification can induce conformational changes in the protein that expose binding sites or create a hydrophobic patch that facilitates interaction with other proteins. nih.gov This regulation of protein-protein interactions is a key mechanism by which farnesylation controls the activity of numerous signaling pathways within the cell. acs.org
Critical Role in Cellular Signal Transduction (e.g., Small GTPases like Ras and Rho)
The attachment of a farnesyl group, derived from FPP, is indispensable for the proper localization and function of numerous proteins involved in cellular signaling. wikipedia.orgmusechem.com This modification allows soluble cytosolic proteins to anchor to cellular membranes, a necessary step for their participation in signal transduction cascades. creative-proteomics.comumich.edu Small GTP-binding proteins, or GTPases, such as those in the Ras and Rho families, are prominent examples of proteins whose functions are critically dependent on prenylation. creative-proteomics.comresearchgate.net These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate a vast array of cellular activities. mdpi.com
Ras Superfamily: Proteins in the Ras superfamily are pivotal in controlling cell proliferation, differentiation, and survival. nih.gov A key step in their biological activation is farnesylation, a reaction catalyzed by the enzyme farnesyltransferase (FTase). wikipedia.orgmedchemexpress.com FTase recognizes a specific four-amino-acid sequence at the C-terminus of the protein, known as a CaaX box, and attaches the 15-carbon farnesyl group from FPP to the cysteine residue within this motif. wikipedia.orgpnas.org This lipid anchor is essential for Ras proteins to attach to the inner surface of the plasma membrane, which is a prerequisite for their activation and subsequent relay of extracellular signals to downstream effectors. musechem.comnih.gov Given that mutated Ras proteins are implicated in approximately 30% of human cancers, the farnesylation process is a significant area of study in cancer biology. nih.gov
Rho Family: The Rho family of GTPases, including well-studied members like RhoA, Rac, and Cdc42, are key regulators of the actin cytoskeleton, cell polarity, cell movement, and cell division. mdpi.combenthamscience.com While the majority of Rho proteins are modified by a 20-carbon geranylgeranyl group, their function is fundamentally dependent on this type of lipid modification for membrane association. benthamscience.comwikipedia.orgnih.gov The process ensures that these signaling proteins are correctly positioned at the cell membrane to interact with their regulatory and effector molecules. mdpi.com
The table below summarizes the role of prenylation in key signaling proteins.
Table 1: Prenylation of Key Signaling GTPases| Protein Family | Primary Example(s) | Typical Prenyl Group | Transferase Enzyme | Functional Consequence of Prenylation |
|---|---|---|---|---|
| Ras Superfamily | H-Ras, K-Ras, N-Ras | Farnesyl (15-Carbon) | Farnesyltransferase (FTase) | Anchoring to the plasma membrane, enabling activation of pathways controlling cell growth and proliferation. musechem.comnih.gov |
| Rho Family | RhoA, Rac1, Cdc42 | Geranylgeranyl (20-Carbon) | Geranylgeranyltransferase I (GGTase-I) | Membrane localization required for regulating the actin cytoskeleton, cell adhesion, and motility. mdpi.combenthamscience.comnih.gov |
FPP as a Precursor for Protein Geranylgeranylation
Beyond its role as a direct donor in farnesylation, farnesyl pyrophosphate is also a critical metabolic precursor for protein geranylgeranylation. wikipedia.orgnih.gov This related post-translational modification involves the attachment of a 20-carbon geranylgeranyl lipid moiety to target proteins. annualreviews.orgnih.gov
The direct donor for this reaction is geranylgeranyl pyrophosphate (GGPP). wikipedia.orgfrontiersin.org FPP is the immediate precursor to GGPP in the HMG-CoA reductase (or mevalonate) pathway. researchgate.netwikipedia.org The enzyme geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the addition of one molecule of isopentenyl pyrophosphate to FPP, extending the isoprenoid chain from 15 to 20 carbons to form GGPP. wikipedia.orgnih.gov Thus, the cellular pool of FPP is a branch point that directly feeds into the synthesis of the lipid donor required for geranylgeranylation. nih.gov
The transfer of the geranylgeranyl group from GGPP to proteins is catalyzed by two distinct enzymes:
Geranylgeranyltransferase type I (GGTase-I): This enzyme, which shares an alpha subunit with FTase, recognizes a CaaX-like motif at the protein's C-terminus, typically where the 'X' residue is a leucine. wikipedia.orgnih.govwikipedia.org It attaches a single geranylgeranyl group to proteins such as the Rho family GTPases. nih.gov
Rab Geranylgeranyltransferase (GGTase-II): This enzyme modifies Rab family GTPases, which are key regulators of vesicular transport. It recognizes C-terminal motifs like CXC or XXCC and often attaches two geranylgeranyl groups to the two cysteine residues. wikipedia.orgnih.gov
The balance between the cellular concentrations of FPP and GGPP is crucial, as it can influence the competition between farnesylation and geranylgeranylation for certain proteins, thereby regulating distinct downstream signaling pathways. nih.gov
The following table outlines the pathway leading to protein geranylgeranylation, starting from FPP.
Table 2: Biosynthetic Pathway from FPP to Protein Geranylgeranylation| Precursor | Synthesizing Enzyme | Product/Isoprenoid Donor | Transferase Enzyme | Target Motif Examples | Example Protein Targets |
|---|---|---|---|---|---|
| Farnesyl Pyrophosphate (FPP) | Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Geranylgeranyl Pyrophosphate (GGPP) | Geranylgeranyltransferase I (GGTase-I) | CaaL (e.g., CVLL) | RhoA, Rac1 wikipedia.orgnih.gov |
| Farnesyl Pyrophosphate (FPP) | Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Geranylgeranyl Pyrophosphate (GGPP) | Rab Geranylgeranyltransferase (GGTase-II) | CXC, XXCC | Rab proteins wikipedia.orgnih.gov |
Regulation and Control of Farnesyl Pyrophosphate Metabolism
Transcriptional Regulation of FPPS Gene Expression
The expression of the gene encoding FPPS, a key enzyme in the mevalonate (B85504) pathway, is under the control of various transcription factors and hormonal signals that respond to cellular needs and environmental cues. nih.govfrontierspartnerships.org
Liver X Receptors (LXRs), members of the nuclear receptor superfamily, are critical regulators of cholesterol, fatty acid, and glucose homeostasis. While direct transcriptional regulation of the FPPS gene by LXRs has not been definitively established, their influence on the mevalonate pathway is evident. LXRs can indirectly impact FPP levels by modulating the expression of other key metabolic genes. For instance, the A allele of the rs2297480 single nucleotide polymorphism in the regulatory region of the FDPS gene has been associated with reduced gene transcription, suggesting a potential site for transcriptional control. nih.gov Further research is needed to elucidate the precise molecular mechanisms by which LXRs may directly or indirectly orchestrate the expression of FPPS.
In the plant kingdom, the WRKY family of transcription factors plays a pivotal role in regulating the biosynthesis of terpenoids, for which FPP is a crucial precursor. taylorandfrancis.comfrontiersin.orgebi.ac.uk These transcription factors recognize and bind to specific DNA sequences known as W-box motifs (TTGACC/T) located in the promoter regions of their target genes. nih.govnih.gov The promoters of several genes in the terpenoid biosynthesis pathway, including FPPS, have been found to contain these W-box elements. taylorandfrancis.com
Studies have demonstrated that the expression of FPPS genes in various plant species is upregulated in response to specific stimuli, a process mediated by WRKY transcription factors. This regulation allows plants to rapidly increase the production of FPP for the synthesis of defense compounds or other essential metabolites in response to environmental challenges. frontiersin.org The intricate interplay between different WRKY factors allows for a fine-tuned transcriptional response, ensuring a coordinated regulation of the entire metabolic pathway. nih.gov
| Plant Species | WRKY Factor | Effect on FPPS/Terpenoid Biosynthesis | Reference |
|---|---|---|---|
| Artemisia annua | AaWRKY1 | Activates the expression of the ADS gene, a key enzyme in artemisinin (B1665778) biosynthesis which utilizes FPP. | taylorandfrancis.com |
| Dryopteris fragrans | DfFPS1/DfFPS2 | Expression is responsive to methyl jasmonate and high temperature, suggesting regulation by stress-responsive transcription factors like WRKYs. | frontiersin.org |
The plant hormone methyl jasmonate (MeJA) is a key signaling molecule involved in plant defense responses and developmental processes. It has been shown to significantly influence the expression of genes in the terpenoid biosynthetic pathway, including FPPS. frontiersin.org Treatment of plants with MeJA leads to an accumulation of FPPS transcripts, indicating a transcriptional activation of the FPPS gene. frontiersin.org
This hormonal regulation is often mediated by transcription factors such as the WRKY family. The promoters of MeJA-responsive genes, including FPPS, frequently contain cis-acting regulatory elements that are recognized by these transcription factors. This mechanism allows plants to mount a rapid and coordinated defense response by increasing the production of FPP, which serves as a precursor for a vast array of protective secondary metabolites. frontiersin.org
Allosteric Regulation of FPPS Activity
Farnesyl pyrophosphate synthase is subject to allosteric regulation, a mechanism where the binding of a molecule at one site on the enzyme affects its activity at another site. nih.gov The product of the FPPS-catalyzed reaction, FPP itself, can act as an allosteric inhibitor of the enzyme. nih.gov This feedback mechanism allows for the direct and rapid control of FPP synthesis based on its intracellular concentration. When FPP levels are high, it binds to a specific allosteric pocket on the FPPS enzyme, distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. nih.govfrontiersin.org This prevents the overaccumulation of FPP and helps to maintain a balanced flow through the mevalonate pathway.
Feedback Inhibition Mechanisms by FPP and Other Isoprenoids
In addition to allosteric regulation, FPPS activity is controlled by feedback inhibition from its own product, FPP, and other downstream isoprenoids. nih.gov This is a common regulatory strategy in metabolic pathways to prevent the wasteful production of intermediates. High concentrations of FPP can compete with the substrate dimethylallyl pyrophosphate (DMAPP) for binding to the active site of FPPS, thereby inhibiting its own synthesis. frontiersin.org This competitive inhibition ensures that FPP production is tightly coupled to its utilization by downstream pathways.
| Inhibitor | Mechanism of Inhibition | Effect on FPPS Activity | Reference |
|---|---|---|---|
| Farnesyl Pyrophosphate (FPP) | Allosteric and Competitive Feedback Inhibition | Decreases enzyme activity | nih.gov |
Post-Translational Modifications Affecting FPPS Activity
The activity of FPPS can also be modulated by post-translational modifications (PTMs), which are chemical alterations to the protein after its synthesis. While this area of regulation is less well-characterized for FPPS compared to transcriptional and allosteric control, emerging evidence suggests its importance.
One study has indicated a novel role for FPPS in fibroblast growth factor (FGF)-mediated signaling, where the interaction between FPPS and the FGF receptor is regulated by the cellular metabolic state. nih.gov This suggests that the activity or localization of FPPS may be altered by PTMs such as phosphorylation in response to growth factor signaling. Furthermore, recent research has revealed that FPPS can function as an RNA-binding protein, influencing gene expression and alternative splicing, which points to a novel layer of regulation beyond its catalytic activity. nih.gov
Engineered protein degradation studies using an N-degron-dependent system have shown that the stability of FPPS can be modulated, implying a role for the ubiquitin-proteasome system in controlling its cellular levels. dtu.dkqut.edu.au This would represent a form of post-translational regulation that controls the amount of active enzyme available. However, direct evidence for specific PTMs like phosphorylation or ubiquitination of endogenous FPPS and their precise impact on its enzymatic activity in a physiological context remains an active area of investigation.
Farnesyl Pyrophosphate in Cellular Processes and Intercellular Signaling
Role in Cellular Growth, Differentiation, and Proliferation
Farnesyl pyrophosphate is deeply integrated into the regulation of cellular growth, differentiation, and proliferation primarily through its role as a substrate for protein prenylation. This post-translational modification involves the attachment of FPP or its derivative, geranylgeranyl pyrophosphate (GGPP), to specific cysteine residues in proteins, a process crucial for their proper localization and function. mdpi.comresearchgate.net
Key proteins that undergo farnesylation include small GTPases like Ras and Rho, which are pivotal in signal transduction pathways that control cell growth and survival. mdpi.comnih.gov The membrane association facilitated by farnesylation is essential for these proteins to carry out their signaling functions. researchgate.net Consequently, the mevalonate (B85504) pathway and the availability of FPP are often upregulated in cancer cells to support the increased prenylation of oncogenic proteins, thereby promoting tumor progression. mdpi.comresearchgate.net
Research has demonstrated a direct link between the enzyme that synthesizes FPP, farnesyl diphosphate (B83284) synthase (FDPS), and cell proliferation. Increased FDPS expression has been observed in various cancer cell lines, such as HeLa cells, where it leads to an upregulation of genes involved in cell proliferation. nih.gov Conversely, inhibiting FPP synthesis or its utilization can impede cell proliferation. For instance, overexpression of FPPS has been shown to inhibit fibroblast growth factor-2 (FGF-2)-induced cell proliferation. portlandpress.comnih.gov Furthermore, analogues of FPP that inhibit protein farnesyltransferase have been found to suppress the proliferation of human smooth muscle cells in culture. nih.gov
FPP also plays a significant role in cell differentiation. In skin, for example, elevated intracellular levels of FPP have been shown to regulate epidermal differentiation. nih.gov This highlights the compound's importance in maintaining tissue homeostasis. The synthesis of isoprenylated proteins, which is dependent on FPP, follows a distinct cell-cycle-dependent pattern, with incorporation of mevalonate into proteins increasing in the late-G1/S phase, suggesting a critical role in the processes leading to DNA replication and cell cycle progression. nih.gov
Table 1: Impact of Farnesyl Pyrophosphate on Cellular Processes
| Cellular Process | Role of Farnesyl Pyrophosphate | Key Mediators | Research Findings |
| Cell Growth & Proliferation | Serves as a precursor for the prenylation of key signaling proteins. | Ras, Rho GTPases, Farnesyl Diphosphate Synthase (FDPS) | Upregulated in cancer cells to promote tumor progression. mdpi.comresearchgate.net Inhibition of FPP synthesis can suppress proliferation. portlandpress.comnih.govnih.gov |
| Cell Differentiation | Regulates the differentiation of specific cell types. | - | Elevated FPP levels influence epidermal differentiation. nih.gov |
| Cell Cycle | Essential for the synthesis of proteins required for cell cycle progression. | Isoprenylated proteins | Protein prenylation peaks during the late-G1/S phase, crucial for DNA replication. nih.gov |
FPP as an Endogenous Signaling Molecule
Beyond its foundational role in biosynthesis, FPP itself acts as an endogenous signaling molecule, directly interacting with and modulating the activity of various cellular receptors and channels.
Modulation of ADP-Stimulated P2Y12 Receptor Activity
Farnesyl pyrophosphate has been identified as an endogenous antagonist of the P2Y12 receptor, a key player in ADP-induced platelet aggregation. nih.gov By acting as an insurmountable antagonist, FPP can inhibit the aggregation of platelets stimulated by ADP. nih.gov This suggests a potential role for FPP as a natural antithrombotic factor, capable of modulating the potent pro-aggregatory effects of ADP. nih.gov Docking studies have revealed that FPP shares molecular similarities with ADP and can fit into the same binding pocket on the P2Y12 receptor. nih.gov
Interaction with Cation Channels (e.g., TRPM2)
Recent studies have uncovered a direct interaction between FPP and the transient receptor potential melastatin 2 (TRPM2) cation channel. nih.govportlandpress.comnih.gov TRPM2 is a non-selective cation channel that, when activated, allows the influx of ions like calcium into the cell. nih.govnih.gov Research has shown that FPP can directly activate the opening of the TRPM2 channel, leading to an influx of extracellular calcium. nih.govportlandpress.comnih.gov This interaction is a critical component of FPP's function as a danger signal, a role that will be explored in the following section.
FPP as a Danger Signal Inducing Acute Cell Death
Under pathological conditions that lead to its accumulation, farnesyl pyrophosphate can transform from a vital cellular metabolite into a potent danger signal that triggers acute cell death. nih.govportlandpress.comnih.gov
Mechanism of FPP-Induced Cell Death
The cell death induced by FPP is characterized as a form of necrosis, involving cytoplasmic swelling and eventual rupture of the plasma membrane. nih.gov This process is initiated by the direct action of FPP on the cell surface. The mechanism is dependent on both the hydrophobic 15-carbon isoprenyl tail and the charged pyrophosphate head of the FPP molecule. nih.govnih.gov
A key event in FPP-induced cell death is the influx of extracellular calcium. nih.govportlandpress.com This influx is mediated by the activation of the TRPM2 cation channel. nih.govportlandpress.comnih.gov FPP directly triggers the opening of TRPM2, leading to a surge of calcium into the cell, which ultimately results in cell death. nih.govportlandpress.comnih.gov This cytotoxic effect is independent of FPP's downstream metabolic pathways. nih.govnih.gov
Table 2: FPP-Induced Cell Death Mechanism
| Step | Description | Key Molecules/Channels | Citation |
| 1. FPP Accumulation | Pathological conditions lead to increased extracellular FPP. | Farnesyl Pyrophosphate (FPP) | nih.govnih.gov |
| 2. TRPM2 Activation | FPP directly interacts with and activates the TRPM2 cation channel on the cell surface. | TRPM2 | nih.govportlandpress.comnih.gov |
| 3. Calcium Influx | Activated TRPM2 channels allow a rapid and significant influx of extracellular calcium into the cell. | Calcium (Ca2+) | nih.govportlandpress.com |
| 4. Acute Cell Death | The resulting high intracellular calcium concentration triggers a necrotic cell death pathway, characterized by cell swelling and membrane rupture. | - | nih.gov |
Contexts of FPP Accumulation
The accumulation of FPP to levels that can induce cell death is associated with specific pathological conditions. One prominent example is ischemic injury, such as that occurring during a stroke. nih.govportlandpress.comnih.gov In a mouse model of middle cerebral artery occlusion, a significant accumulation of FPP was detected in the ischemic hemisphere of the brain. nih.govnih.gov This suggests that the FPP-TRPM2 signaling axis plays a role in the neuronal loss observed in ischemic stroke. nih.govnih.gov
Furthermore, upregulation of the mevalonate pathway, which would lead to increased FPP production, has been noted in other contexts, including in activated T cells and in certain tumor cells. nih.gov This raises the possibility that FPP-induced cell death could be a relevant process in various inflammatory and cancerous conditions.
Comparative and Evolutionary Aspects of Farnesyl Pyrophosphate Pathways
Diversity of FPPS Enzymes Across Biological Kingdoms (Plants, Animals, Fungi, Prokaryotes)
FPPS is a ubiquitous enzyme found in all domains of life, highlighting its fundamental role in cellular metabolism. nih.gov It catalyzes the sequential condensation of two molecules of isopentenyl pyrophosphate (IPP) with one molecule of dimethylallyl pyrophosphate (DMAPP) to form the 15-carbon FPP. frontierspartnerships.org While the core function of FPPS is conserved, its characteristics and the pathways it feeds into exhibit remarkable diversity across the major biological kingdoms.
Plants: The plant kingdom showcases an exceptional diversity of terpenoids, which play roles in growth, development, and ecological interactions. nih.gov This diversity is, in large part, due to the expansion and functional divergence of the terpene synthase (TPS) gene family, for which FPPS provides the essential C15 precursor. oup.com Plant FPPS enzymes are encoded by small gene families, allowing for differential regulation in various tissues and in response to environmental cues. frontierspartnerships.org For instance, in Euphorbia hirta, different FPPS genes show elevated expression in latex, suggesting specialized roles in terpenoid biosynthesis in that tissue. nih.gov Plant FPPSs are crucial for the production of hormones like gibberellins, as well as a vast arsenal (B13267) of secondary metabolites that mediate defense against herbivores and pathogens. nih.gov
Animals: In animals, FPPS is a key enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol, steroid hormones, and other essential isoprenoids. uniprot.orgnih.gov FPP is a precursor for the synthesis of dolichols (involved in glycoprotein (B1211001) synthesis), ubiquinones (B1209410) (essential for the electron transport chain), and for the prenylation of proteins, a critical post-translational modification that anchors proteins to cell membranes. nih.govfrontiersin.org Unlike plants, the diversity of isoprenoid end-products in animals is generally more constrained, with a primary focus on fundamental cellular processes.
Fungi: Similar to animals, fungi utilize the mevalonate pathway for the synthesis of essential isoprenoids. libretexts.org A key sterol in fungi is ergosterol (B1671047), which is a major component of their cell membranes and is functionally equivalent to cholesterol in animals. nih.gov FPPS is therefore a critical enzyme for fungal viability. mdpi.com Some fungi, like mushrooms and molds, are multicellular, while others, such as yeast, are unicellular. youtube.com The basic function of FPPS remains the same, providing the FPP necessary for sterol and other essential isoprenoid production. uniprot.org
Prokaryotes: Prokaryotes, encompassing bacteria and archaea, exhibit two distinct pathways for isoprenoid precursor synthesis: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) or deoxyxylulose 5-phosphate (DXP) pathway. pnas.orgresearchgate.net Archaea generally use the MVA pathway, while most bacteria utilize the DXP pathway. nih.gov FPPS in these organisms is essential for the production of various isoprenoids, including cell wall components in archaea and quinones for electron transport in bacteria. pnas.org Some bacteria, however, do possess MVA pathway genes, likely acquired through horizontal gene transfer. oup.com
Table 1: Comparative Features of FPPS Pathways Across Biological Kingdoms
| Feature | Plants | Animals | Fungi | Prokaryotes |
|---|---|---|---|---|
| Primary Isoprenoid Precursor Pathway | Mevalonate (MVA) and Methylerythritol 4-Phosphate (MEP) oup.com | Mevalonate (MVA) uniprot.org | Mevalonate (MVA) libretexts.org | MVA (Archaea), MEP/DXP (most Bacteria) pnas.orgnih.gov |
| Key End-Products | Gibberellins, diverse secondary metabolites (terpenoids) nih.gov | Cholesterol, steroid hormones, dolichols, ubiquinones uniprot.orgnih.gov | Ergosterol, dolichols, ubiquinones nih.govmdpi.com | Cell wall components (Archaea), quinones pnas.org |
| FPPS Gene Family | Small gene families with differential regulation frontierspartnerships.org | Typically a single gene | Typically a single gene | Varies, can be acquired by horizontal gene transfer oup.com |
| Cellular Organization | Multicellular, eukaryotic iberdrola.com | Multicellular, eukaryotic iberdrola.com | Unicellular or multicellular, eukaryotic youtube.com | Unicellular, prokaryotic khanacademy.org |
Gene Family Identification and Homology in Various Organisms
The diversity of FPPS enzymes is rooted in their genetic makeup. FPPS belongs to the short-chain prenyltransferase family and is characterized by highly conserved structural motifs. nih.gov All known FPPS enzymes possess two aspartate-rich motifs: the First Aspartate Rich Motif (FARM) and the Second Aspartate Rich Motif (SARM). proteopedia.org These motifs are crucial for substrate binding and catalysis. nih.gov
The genes encoding FPPS are part of larger gene families, and their evolution has been shaped by events such as gene duplication and divergence. noaa.govnih.gov In plants, for example, the FPPS gene family is relatively small but has undergone expansion and functional diversification, contributing to the vast array of plant terpenoids. oup.comnih.gov A study on Euphorbia hirta identified eight members of the FPS gene family, some of which form a tandem gene cluster, indicating localized gene duplication events. nih.gov
Phylogenetic analyses of FPPS genes reveal their evolutionary relationships. A study of 68 plant species showed that FPPS genes generally cluster into three main groups: gymnosperms, monocotyledons, and dicotyledons. nih.gov This suggests that the diversification of FPPS genes is linked to the evolution of these major plant lineages.
Homology among FPPS genes from different organisms can be observed through sequence alignments. For instance, the FPPS from the fungus Poria cocos shares a 74% amino acid identity with that of Ganoderma lucidum. mdpi.com Despite lower sequence identity between more distantly related organisms like the parasites Leishmania and Giardia, the critical aspartate-rich motifs remain conserved, underscoring their fundamental importance for enzyme function. nih.govresearchgate.net
Table 2: Examples of FPPS Gene Homology
| Organism | Gene/Protein Name | Homologous To (Example) | Key Conserved Domain(s) |
|---|---|---|---|
| Euphorbia hirta | EhFPS1-EhFPS8 | Hevea brasiliensis (Rubber Tree) FPS | Polyprenyl synthase domain nih.gov |
| Poria cocos | Pc-fps | Ganoderma lucidum FPS (74% identity) | Four conserved regions involved in enzymatic activity mdpi.com |
| Arabidopsis thaliana | AtFPS1, AtFPS2 | Homologues in various plants | Polyprenyl synthase domain nih.gov |
| Oryza brachyantha | J3M279_ORYBR | Belongs to the FPP/GGPP synthase family | Polyprenyl_synt domain (PF00348) uniprot.org |
| Caenorhabditis elegans | fdps-1 | Belongs to the FPP/GGPP synthase family | Polyprenyl_synt domain (PF00348) uniprot.org |
| Schizosaccharomyces pombe | fps1 | Belongs to the FPP/GGPP synthase family | Polyprenyl_synt domain (PF00348) uniprot.org |
Evolutionary Relationships of Isoprenoid Synthases and Product Specificity
FPPS is part of a larger superfamily of isoprenoid synthases, also known as terpene synthases (TPSs), which are responsible for generating the vast chemical diversity of terpenoid compounds. nih.gov The evolution of this enzyme family is a story of gene duplication followed by functional divergence, leading to enzymes with different product specificities. nih.govnoaa.gov
The ancestral TPS gene in land plants is thought to have been a bifunctional enzyme involved in the production of ent-kaurene, a precursor to the phytohormone gibberellin. nih.gov Early gene duplication events gave rise to distinct TPS subfamilies, some of which retained their role in primary metabolism while others evolved to produce a wide array of specialized secondary metabolites. nih.govpnas.org This functional plasticity is remarkable; in some cases, minor changes in the amino acid sequence of the active site can dramatically alter the final product of the enzymatic reaction. nih.gov
The product specificity of isoprenoid synthases is determined by the three-dimensional structure of their active site, which guides the complex series of carbocation-driven cyclization and rearrangement reactions. nih.govpnas.org For example, in triterpene synthases, which use a 30-carbon precursor, a single amino acid substitution near the active site can lead to the production of a tetracyclic instead of a pentacyclic triterpene scaffold. pnas.org
The evolutionary history of isoprenoid biosynthesis pathways themselves is complex. It is believed that the MVA pathway is ancient and originated in archaea, while the DXP pathway is native to eubacteria. pnas.orgnih.gov Eukaryotes appear to have inherited their isoprenoid biosynthesis genes from prokaryotes, with plants acquiring the DXP pathway through the endosymbiotic event that gave rise to chloroplasts. pnas.orgresearchgate.net The subsequent evolution of these pathways, particularly the expansion and diversification of the TPS gene family in plants, has been a major driving force in the generation of the immense chemical diversity observed in nature. oup.com
Academic Research Methodologies and Approaches for Studying Farnesyl Pyrophosphate
Molecular Cloning and Characterization of FPPS Genes
The study of Farnesyl Pyrophosphate (FPP) at a molecular level frequently begins with the isolation and characterization of the gene encoding its synthesizing enzyme, Farnesyl Pyrophosphate Synthase (FPPS). This process, known as molecular cloning, is fundamental to understanding the enzyme's structure, function, and regulation.
Researchers have successfully cloned and characterized FPPS genes from a diverse array of organisms, including medicinal plants and fungi. For instance, two full-length cDNAs encoding FPPS (TwFPS1 and TwFPS2) were cloned from Tripterygium wilfordii, a plant known for its production of bioactive terpenoids. nih.govnih.gov Similarly, the FPPS gene from the fungus Poria cocos, which produces medicinally important triterpenoids, was cloned using techniques like degenerate PCR, inverse PCR, and cassette PCR. mdpi.com The open reading frame (ORF) of the P. cocos FPPS was determined to be 1086 base pairs (bp) long, encoding a protein of 361 amino acids. mdpi.com In the medicinal plant Bacopa monniera, the cloned FPPS gene (BmFPS) revealed two highly conserved aspartate-rich motifs, FARM (First Aspartate Rich Motif) and SARM (Second Aspartate Rich Motif), which are crucial for its catalytic activity. nih.govnih.gov Another example is the cloning of the FPPS gene from Dendrobium nobile (DnFPPS), which has an ORF of 1047 bp encoding a 348-amino acid protein. nih.gov
Sequence analysis of these cloned genes often reveals significant homology with FPPS from other species, confirming their identity. For example, the P. cocos FPPS shared the highest identity (74%) with that of Ganoderma lucidum. mdpi.com The FPPS from Chamaemelum nobile (CnFPPS) also showed high homology with FPPS proteins from other plants. notulaebotanicae.ro These analyses also identify conserved domains essential for substrate binding and catalysis. mdpi.comnotulaebotanicae.ro
| Gene Name | Organism | ORF Length (bp) | Encoded Amino Acids | Key Findings |
| TwFPS1/TwFPS2 | Tripterygium wilfordii | Not specified | Not specified | Two distinct FPPS genes identified; highly expressed in roots. nih.govnih.gov |
| Pc-fps | Poria cocos | 1086 | 361 | Highest identity with Ganoderma lucidum FPPS; contains conserved enzymatic regions. mdpi.com |
| BmFPS | Bacopa monniera | Not specified | Not specified | Contains conserved aspartate-rich motifs (FARM and SARM). nih.govnih.gov |
| DnFPPS | Dendrobium nobile | 1047 | 348 | High homology with FPPS from Dendrobium huoshanense. nih.gov |
| RsFPPS | Rhizosolenia setigera | 1299 | 432 | First FPPS cloned and characterized from a diatom. researchgate.net |
| CnFPPS | Chamaemelum nobile | 1029 | 342 | Contains five conservative domains; highest expression in the root. notulaebotanicae.ro |
Functional Characterization and Enzyme Activity Assays (In vitro and In vivo)
Following the successful cloning of an FPPS gene, the next critical step is to verify its function and characterize the enzymatic activity of the protein it encodes. This is achieved through a combination of in vitro and in vivo assays.
A common in vitro approach involves expressing the cloned FPPS gene in a heterologous system, such as Escherichia coli, to produce a recombinant protein. nih.govmdpi.comnih.gov The FPPS protein is then purified from the host cells. nih.govmdpi.comnih.gov The functionality of the purified recombinant FPPS is confirmed by its ability to synthesize FPP from its substrates, which are typically isopentenyl pyrophosphate (IPP) and either dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP). nih.govmdpi.comnih.gov The product of this enzymatic reaction, FPP, is often hydrolyzed to farnesol (B120207) for detection by gas chromatography-mass spectrometry (GC-MS). mdpi.comnih.govresearchgate.net
In vivo studies often focus on the physiological role of FPPS within the organism. For instance, in Tripterygium wilfordii, the high expression of TwFPS genes in the roots is consistent with the role of FPS in FPP biosynthesis for the production of terpenoids in that part of the plant. nih.gov Studies have also investigated the effects of inhibiting FPPS activity. For example, nitrogen-containing bisphosphonates (N-BPs) are known to inhibit FPPS, and their impact on cell processes has been studied in organisms like Leishmania. nih.gov In models of cardiac fibrosis, the expression of FPPS was found to be elevated, suggesting its involvement in the disease process. nih.gov
The kinetic parameters of the enzyme, such as the Michaelis constant (Km) and maximum velocity (Vmax), can also be determined to understand its efficiency and affinity for its substrates. mdpi.com
Gene Expression Profiling (e.g., Quantitative PCR, Transcriptome Analysis)
Understanding when and where FPPS genes are expressed provides valuable insights into the regulation of FPP biosynthesis and its role in various physiological processes. Gene expression profiling techniques, such as quantitative polymerase chain reaction (qPCR) and transcriptome analysis, are widely used for this purpose.
Studies have shown that FPPS gene expression can be tissue-specific and influenced by various stimuli. For example, in Tripterygium wilfordii, the expression of TwFPS genes was found to be highest in the roots and was upregulated in response to treatment with methyl jasmonate (MeJA), a plant hormone involved in defense responses. nih.gov Similarly, in Dendrobium nobile, the expression of DnFPPS correlated with the content of dendrobine, a major bioactive compound, following MeJA treatment. nih.gov In Chamaemelum nobile, qPCR analysis revealed that the CnFPPS gene is expressed in different tissues, with the highest levels detected in the root. notulaebotanicae.ro
Transcriptome analysis provides a more global view of gene expression. In a study on the crustacean Neocaridina denticulata sinensis, RNA interference (RNAi) was used to knock down the FPPS gene. Subsequent transcriptomic analysis of the gills revealed that many differentially expressed genes were enriched in metabolic and immune pathways, suggesting a regulatory role for FPPS in these processes. nih.gov In aphids, the spatiotemporal expression of FPPS genes has been linked to the biosynthesis of the alarm pheromone (E)-β-farnesene. cambridge.org
These studies highlight that the regulation of FPPS gene expression is complex and can be influenced by developmental stage, tissue type, and external factors like hormones and stress. cambridge.orgfrontiersin.org
Subcellular Localization Studies of FPP-Related Enzymes
Determining the precise location of FPP-metabolizing enzymes within the cell is crucial for understanding the compartmentalization of isoprenoid biosynthesis. While FPP synthase has often been considered a cytosolic protein, studies have provided evidence for its localization in other organelles.
Immunofluorescent and immunoelectron microscopy studies, combined with fractionation of rat liver cells, have demonstrated that FPP synthase is largely localized in peroxisomes. nih.govcapes.gov.br This finding, along with the previous discovery of mevalonate (B85504) kinase in peroxisomes, suggests that these organelles are a major site for the synthesis of FPP from mevalonate. nih.gov The localization of FPPS in peroxisomes has also been suggested in plants like periwinkle. researchgate.net
However, other studies have indicated that FPPS proteins are primarily found in the cytoplasm, which aligns with their role in various metabolic processes. mdpi.comnih.gov In crustaceans, the subcellular localization of FPPS has been analyzed and compared across different species, showing some evolutionary divergence. nih.gov The enzyme dolichol synthase, which utilizes FPP, is located in the endoplasmic reticulum (ER), where it participates in post-translational modifications of proteins. nih.gov
The varied localization of FPP-related enzymes suggests a complex interplay between different cellular compartments in the biosynthesis and utilization of FPP.
Protein-Protein Interaction Network Analysis
Farnesyl pyrophosphate synthase does not function in isolation. It is part of a complex network of interactions with other proteins, which can modulate its activity and integrate it into broader cellular processes. Protein-protein interaction (PPI) network analysis is a powerful tool to uncover these relationships.
By leveraging the well-studied protein-regulatory network of the model plant Arabidopsis thaliana, researchers have deduced the potential interaction networks of FPPS proteins in other plants, such as Euphorbia hirta. nih.gov In A. thaliana, FPPS1 and FPS2 are key enzymes in the isoprene (B109036) biosynthesis pathway and are part of a larger network of interactions. mdpi.comnih.gov
Experimental methods have also been employed to identify direct protein interactions. For example, the yeast two-hybrid assay, pull-down assays, and co-immunoprecipitation have been used to demonstrate that FPPS can bind to Fibroblast Growth Factor Receptors (FGFRs). This interaction is regulated by the cell's metabolic state and by treatment with FGF-2, suggesting a role for FPPS in modulating the cellular response to growth factor signaling.
Computational and Structural Biology Approaches
Computational and structural biology methods provide atomic-level insights into the structure and function of FPP synthase. These approaches are invaluable for understanding the enzyme's catalytic mechanism and for designing specific inhibitors.
The three-dimensional structure of FPPS has been determined for several species, revealing a characteristic fold consisting of a bundle of alpha-helices. proteopedia.org The enzyme exists as a homodimer, with each monomer containing an active site. proteopedia.org This active site is a cavity that contains two substrate-binding sites: an allylic site for DMAPP and GPP, and a homoallylic site for IPP. proteopedia.org Two conserved aspartate-rich motifs, FARM and SARM, are located on opposite sides of this cavity and are crucial for binding the pyrophosphate groups of the substrates through coordination with magnesium ions. proteopedia.org
Structural studies have also shed light on how mutations can alter the enzyme's product specificity. For instance, site-directed mutagenesis of specific amino acid residues in avian FPPS was shown to change the size of the substrate-binding pocket, enabling the synthesis of longer-chain isoprenoids like geranylgeranyl diphosphate (B83284).
Molecular Docking and Simulation Studies
Molecular docking and simulation are computational techniques that predict how small molecules, such as substrates and inhibitors, bind to the active site of an enzyme. These methods have been extensively used to study the interactions between FPPS and various ligands.
Docking studies have been performed on FPPS from the medicinal plant Bacopa monniera (BmFPS) to understand its interactions with substrates and inhibitors. nih.gov These studies identified key amino acid residues, including aspartates from the FARM motif and other residues like Lys197 and Lys262, as important for catalytic activity. nih.gov The interaction of nitrogen-containing bisphosphonates (N-BPs) with the modeled BmFPS showed that these compounds act as competitive inhibitors, binding to the same site as the natural substrates. nih.gov
Similar molecular docking studies have been conducted on human FPPS to investigate its interactions with α-aminobisphosphonates. univ-tlemcen.dz These studies help in understanding the binding modes of these inhibitors and can guide the design of new, more potent drugs. univ-tlemcen.dznih.gov Molecular dynamics simulations have also been employed to study the behavior of FPPS and its inhibitors over time, providing a more dynamic picture of their interactions. researchgate.net
| Technique | Application in FPP Research | Key Findings |
| Molecular Cloning | Isolation and sequencing of FPPS genes from various organisms. | Identification of conserved domains and motifs essential for enzyme function. mdpi.comnih.govnih.govnotulaebotanicae.ro |
| Enzyme Activity Assays | Functional verification of cloned FPPS genes by producing recombinant proteins and testing their catalytic activity. | Confirmation that the cloned genes encode functional FPPS enzymes capable of synthesizing FPP. nih.govmdpi.comnih.govresearchgate.net |
| Gene Expression Profiling | Analysis of FPPS gene expression levels in different tissues and under various conditions using qPCR and transcriptome analysis. | FPPS expression is regulated by developmental stage, tissue type, and external stimuli like hormones. nih.govnih.govnotulaebotanicae.ronih.govcambridge.org |
| Subcellular Localization | Determination of the intracellular location of FPPS and related enzymes using microscopy and cell fractionation. | FPPS is found in peroxisomes and the cytoplasm, indicating compartmentalization of isoprenoid biosynthesis. mdpi.comnih.govcapes.gov.brresearchgate.netnih.gov |
| Protein-Protein Interaction | Identification of proteins that interact with FPPS using methods like yeast two-hybrid and co-immunoprecipitation. | FPPS interacts with other proteins, such as FGF receptors, suggesting broader roles in cellular signaling. |
| Computational and Structural Biology | Determination of the 3D structure of FPPS and computational modeling of its interactions with ligands. | Elucidation of the enzyme's catalytic mechanism and the binding modes of substrates and inhibitors. nih.govproteopedia.orguniv-tlemcen.dz |
Crystallographic Studies of FPPS and Binding Partners
Crystallography has been instrumental in elucidating the molecular architecture of farnesyl pyrophosphate synthase (FPPS), the key enzyme responsible for FPP synthesis. proteopedia.org These studies provide atomic-level insights into the enzyme's active site, substrate and inhibitor binding modes, and the catalytic mechanism.
X-ray crystallography has revealed that FPPS typically exists as a homodimer, with each monomer containing a large central cavity. proteopedia.orgresearchgate.net The active site is characterized by two highly conserved aspartate-rich motifs, known as the First Aspartate Rich Motif (FARM) and the Second Aspartate Rich Motif (SARM), which are crucial for binding the diphosphate moiety of the substrates and a catalytic magnesium ion. proteopedia.orgdrugbank.com
Crystallographic studies of FPPS in complex with its substrates, such as geranyl pyrophosphate (GPP), and substrate analogs have provided snapshots of the enzyme in different conformational states. nih.gov For instance, the binding of a substrate or a bisphosphonate inhibitor can induce a conformational change from an "open" to a "closed" state, which is essential for catalysis and inhibitor binding. plos.org
A significant focus of crystallographic work has been on understanding how inhibitors, particularly nitrogen-containing bisphosphonates (N-BPs) like zoledronate and risedronate, interact with FPPS. nih.govnih.gov These studies have shown that N-BPs bind to the GPP binding site, mimicking the natural substrate. nih.govproteopedia.org The nitrogen atom of the N-BP is critical for its high potency, forming key interactions within the active site. nih.gov The crystal structures have also revealed the presence of an allosteric binding pocket in some FPPS enzymes, which can be targeted for the development of a new class of non-bisphosphonate inhibitors. nih.govacs.orgnih.gov
Neutron crystallography has complemented X-ray studies by providing detailed information about the hydrogen bonding networks and the protonation states of amino acid residues and water molecules in the active site. nih.gov A neutron diffraction study of human FPPS in complex with risedronate provided a more complete picture of the interactions between the inhibitor, the enzyme, and the surrounding water molecules. nih.gov
| PDB ID | Enzyme Source | Ligand(s) | Resolution (Å) | Key Findings | Reference |
|---|---|---|---|---|---|
| 1UBX | Avian | Farnesyl pyrophosphate | N/A | Revealed the binding pocket for the growing isoprenoid chain. | rcsb.org |
| Not specified | Human | Risedronate | 2.4 | First neutron diffraction study of FPPS, detailing hydrogen bonding networks. | nih.gov |
| Not specified | Pseudomonas aeruginosa | Ibandronate, Geranyl pyrophosphate | <2.0 | Identified an allosteric binding pocket in a bacterial FPPS. | nih.gov |
| 4NFJ, 4NFK | Human | JDS05120 (bisphosphonate) | N/A | Showed conformational differences in key residues upon inhibitor binding. | plos.org |
| Not specified | Trypanosoma brucei | Minodronate | 2.5 | Provided structural basis for inhibitor binding in a protozoan parasite enzyme. | iucr.org |
| Not specified | Choristoneura fumiferana | N-alkylated pyridinium (B92312) bisphosphonates | N/A | Showed a highly α-helical structure with a large central cavity. | researchgate.net |
Metabolic Engineering Strategies for FPP-Derived Compounds
Metabolic engineering aims to modify the metabolism of an organism to increase the production of a desired compound. Given the central role of FPP as a precursor to a wide variety of valuable isoprenoids, significant efforts have been dedicated to engineering microbial hosts like Escherichia coli and Saccharomyces cerevisiae for their overproduction. rsc.orgnih.govnih.gov
A primary strategy involves enhancing the flux through the upstream metabolic pathways that produce the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). rsc.orgrsc.org This is often achieved by overexpressing key enzymes in the native mevalonate (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. researchgate.netnih.gov For example, overexpressing a truncated version of HMG-CoA reductase, a rate-limiting enzyme in the MVA pathway, has been a successful strategy in yeast. nih.gov
Another key approach is the redirection of metabolic flux towards the target FPP-derived compound and away from competing pathways. nih.govtandfonline.com In yeast, for instance, the ergosterol (B1671047) biosynthesis pathway consumes a significant amount of FPP. tandfonline.com Downregulating enzymes such as squalene (B77637) synthase, which catalyzes the first committed step in sterol synthesis, can increase the availability of FPP for the production of other isoprenoids. nih.govtandfonline.com
Furthermore, the introduction of heterologous enzymes and pathways can overcome limitations in the native host metabolism. nih.gov This includes expressing terpene synthases from plants or fungi to produce specific isoprenoids not naturally found in the microbial host. nih.gov Protein engineering of FPPS itself has also been employed to alter its product specificity, for example, to favor the production of geranylgeranyl pyrophosphate (GGPP), the precursor to diterpenoids. nih.gov
Recent advancements include the implementation of novel biosynthetic pathways, such as the isopentenol (B1216264) utilization pathway (IUP), which can bypass the complex native MVA and MEP pathways and provide a more direct route to IPP and DMAPP. nih.govmdpi.com This strategy has been shown to significantly increase the production of terpenoids in both yeast and microalgae. nih.govmdpi.com
| Host Organism | Engineering Strategy | Target Compound Class | Key Findings | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Overexpression of MVA pathway enzymes, downregulation of competing pathways. | Sesquiterpenes (e.g., amorphadiene) | Improved amorpha-4,11-diene yield to 427 mg/L by harnessing mitochondrial acetyl-CoA. | researchgate.net |
| Escherichia coli | Expression of heterologous MVA pathway and terpene synthases. | Various isoprenoids | Enabled production of C5-C20 isoprenoids at a large scale. | nih.gov |
| Chlamydomonas reinhardtii | RNAi-mediated silencing of competing pathways (squalene synthase). | Sesquiterpenes (e.g., bisabolene) | Increased bisabolene (B7822174) yields up to 11.0 mg L−1. | nih.gov |
| Chlamydomonas reinhardtii | Introduction of the isopentenol utilization pathway (IUP). | Monoterpenes (e.g., limonene) | Achieved a 23-fold increase in limonene (B3431351) production compared to a single MsLS expressing strain. | mdpi.com |
| Yarrowia lipolytica | Truncation of the native promoter of ERG9 (squalene synthase). | Carotenoids (e.g., β-carotene) | Resulted in a 2-2.5-fold increase in β-carotene titer. | tandfonline.com |
| Escherichia coli | Screening of Z,Z-FPP synthases and phosphatases, site-directed mutagenesis. | Z,Z-farnesol | Achieved the highest reported titer of Z,Z-FOH in microbes at 572.13 mg/L. | nih.gov |
Chemical Biology Approaches Utilizing FPP Analogs and Probes
Chemical biology utilizes small molecules to study and manipulate biological systems. In the context of FPP, the design and synthesis of analogs and probes have been invaluable for dissecting the function of FPP-utilizing enzymes and for identifying new enzymatic targets. nih.gov
FPP analogs are molecules that mimic the structure of FPP but contain modifications that make them useful as inhibitors or probes. For example, photoaffinity analogs of FPP, which incorporate photoreactive groups like benzophenones or azides, have been developed. nih.govacs.org These probes can be used to covalently label the active sites of FPP-utilizing enzymes upon photoactivation, allowing for their identification and characterization. nih.gov
Another class of FPP analogs includes those with modified hydrocarbon chains or pyrophosphate groups. nih.gov Studies with these analogs have helped to define the structural requirements for substrate recognition and catalysis by enzymes like FPPS and protein farnesyltransferase. nih.govuky.edu For instance, analogs where the ω-terminal isoprene unit is replaced with an aniline (B41778) functionality have been shown to be transferable by farnesyltransferase, providing a tool to probe the biological function of protein farnesylation. uky.edu
Fragment-based screening is another powerful chemical biology approach that has been applied to FPPS. acs.org This method involves screening a library of small, low-molecular-weight fragments to identify those that bind to the enzyme. These fragments can then be elaborated into more potent and specific inhibitors. acs.org This approach led to the discovery of the first non-bisphosphonate inhibitors of FPPS that bind to a previously unknown allosteric site. acs.org
The development of enzyme-coupled continuous fluorescence assays using FPP analogs has also facilitated high-throughput screening for inhibitors of FPPS. nih.gov These assays provide a rapid and sensitive method for measuring enzyme activity and inhibitor potency. nih.govnih.gov
| FPP Analog/Probe | Type | Application | Key Findings | Reference |
|---|---|---|---|---|
| Benzophenone, diazotrifluoropropionate, or azide-containing analogs | Photoactive Probes | Identifying and mapping active sites of FPP-utilizing enzymes. | Useful for identifying sesquiterpene synthases and studying pheromone biosynthesis enzymes. | nih.gov |
| 8-anilinogeranyl pyrophosphate (AGPP) | Transferable Analog | Probing the function of protein farnesylation. | Acts as a competitive inhibitor of FTase and is transferred to Ras. | uky.edu |
| Perfluorophenyl azide-containing analogs | Photoaffinity Probes | Probing the range of modifications tolerated by protein farnesyltransferase (FTase). | Efficiently transferred by FTase and can photoinactivate the enzyme. | acs.org |
| FPP-Mu1 (pyridine ring instead of hydrocarbon chain) | Structural Analog | Investigating structural requirements for FPP-induced cell death. | Abolished the cytotoxic effect of FPP, highlighting the importance of the hydrocarbon chain. | nih.gov |
| Carnosic acid and derivatives | Natural Product-Derived Inhibitors | Developing non-bisphosphonate inhibitors of FPPS for cancer therapy. | Inhibited FPPS allosterically and showed anticancer activity in pancreatic cancer cells. | nih.gov |
Future Research Directions and Unexplored Avenues
Elucidating Novel FPP-Mediated Cellular and Signaling Pathways
While the role of FPP as a precursor for the biosynthesis of essential molecules like sterols, ubiquinones (B1209410), and dolichols is well-established, its direct involvement in cellular signaling is an expanding area of research. nih.gov Future investigations are poised to uncover novel signaling cascades and cellular responses directly modulated by FPP.
Recent findings have identified FPP as a danger signal that can induce acute cell death, suggesting a role beyond its metabolic functions. medchemexpress.com Further research is needed to delineate the precise molecular mechanisms by which FPP executes this signaling role and to identify the cellular contexts in which this pathway is active. Additionally, FPP has been shown to act as an antagonist of P2Y12 receptors, thereby influencing platelet aggregation, and as an endogenous agonist of PPARγ, regulating adipocyte function. caymanchem.com The promiscuous nature of FPP, owing to its flexible hydrocarbon chain, allows it to act as a ligand for a subset of nuclear receptors, opening up avenues to explore its impact on gene expression and cellular differentiation. caymanchem.com
A key area of future focus will be the identification and characterization of novel FPP-binding proteins and receptors. Unraveling these interactions will be crucial to understanding how FPP orchestrates diverse cellular functions and how these pathways are perturbed in disease.
Comprehensive Understanding of Complex Regulatory Networks Governing FPP Metabolism
The biosynthesis of FPP is a tightly regulated process, and a comprehensive understanding of the intricate regulatory networks that govern its metabolism is paramount. nih.gov While the core enzymatic steps of the mevalonate (B85504) pathway are known, the dynamic interplay of transcriptional, translational, and post-translational modifications that fine-tune FPP levels in response to various cellular cues remains an area of active investigation. avantiresearch.comnih.gov
Future research will likely employ systems biology approaches to model the complex metabolic network centered around FPP. sciencedaily.com This will involve integrating large-scale omics data, such as genomics, transcriptomics, proteomics, and metabolomics, to construct predictive models of FPP flux and its downstream consequences. These models will be instrumental in understanding how cells rewire their metabolism in response to genetic perturbations or environmental stressors and how these changes impact cellular fate. sciencedaily.com
A "compensation-repression" model has been proposed, suggesting that when core metabolic functions are disrupted, cells compensate by upregulating genes with similar functions while repressing others. sciencedaily.com Applying this model to FPP metabolism could reveal novel regulatory nodes and feedback loops that ensure metabolic homeostasis.
Investigating FPP's Role in Specific Physiological and Pathophysiological Contexts
The involvement of FPP in a wide array of physiological and disease processes underscores the importance of context-specific investigations. nih.gov Future research will focus on elucidating the precise role of FPP in specific tissues, cell types, and disease states.
In cancer biology, the mevalonate pathway, which produces FPP, is often upregulated, promoting the prenylation of oncogenic proteins like Ras and Rho GTPases. mdpi.com This has led to the development of drugs that inhibit this pathway. mdpi.com Further research is needed to understand the specific contributions of FPP to different cancer types and to identify biomarkers that can predict patient response to FPP-targeting therapies. mdpi.comnih.gov
The role of FPP in other pathological contexts, such as bone disorders and parasitic diseases, is also a growing area of interest. nih.gov Farnesyl pyrophosphate synthase (FPPS), the enzyme that produces FPP, is a validated drug target for these conditions. nih.gov Investigating the specific functions of FPP and its downstream products in these diseases could lead to the development of more targeted and effective therapies.
Furthermore, emerging evidence implicates ferroptosis, an iron-dependent form of cell death, in various physiological and pathological processes, including aging and neurodegenerative diseases. nih.govresearchgate.net Given the central role of lipid metabolism in ferroptosis, future studies should explore the potential links between FPP metabolism and the regulation of this cell death pathway.
Development of Advanced Tools and Methodologies for FPP Research
Advancing our understanding of FPP biology is intrinsically linked to the development of more sophisticated research tools and methodologies. The need for innovative approaches spans from novel chemical probes to advanced analytical techniques.
Future efforts in this area should focus on:
Developing novel chemical probes: Designing and synthesizing new FPP analogs and inhibitors will be crucial for dissecting the functions of FPP-utilizing enzymes and for validating them as therapeutic targets.
Improving analytical techniques: Enhancing the sensitivity and resolution of mass spectrometry and other analytical methods will enable more precise quantification of FPP and its metabolites in complex biological samples.
Advancing imaging technologies: The development of novel imaging agents and techniques to visualize FPP distribution and dynamics within living cells will provide unprecedented insights into its subcellular localization and trafficking.
Refining computational models: The creation of more sophisticated computational models of FPP metabolism and signaling will facilitate the interpretation of experimental data and the generation of new hypotheses. sciencedaily.com
The development and application of these advanced tools will be instrumental in pushing the boundaries of FPP research and in translating fundamental discoveries into clinical applications. acf.govresearchfoundationofindia.comresearchgate.netresearchgate.net
Q & A
Basic: What is the role of FPP in biochemical pathways, and how can researchers validate its activity in metabolic studies?
FPP is a critical 15-carbon isoprenoid intermediate in the mevalonate (MVA) pathway, serving as a branch point for cholesterol synthesis, protein prenylation (farnesylation), and the production of geranylgeranyl pyrophosphate (GGPP) . To study its metabolic roles:
- Methodology : Use radiolabeled FPP (e.g., [³H]-FPP) in enzymatic assays to track incorporation into downstream products like squalene (for cholesterol) or prenylated proteins. HPLC or TLC can quantify reaction products .
- Validation : Monitor enzyme activity (e.g., farnesyltransferase) via fluorescence-based assays or autoradiography. Include negative controls with FPP synthesis inhibitors (e.g., bisphosphonates) .
Basic: How should FPP be handled and prepared for experimental use to ensure stability?
FPP is hygroscopic, light-sensitive, and prone to degradation at room temperature. Key protocols include:
- Solubility : Dissolve in methanol:ammonia (7:3) or DMSO. Avoid aqueous buffers unless stabilized (e.g., with 1 mM Mg²⁺) .
- Storage : Aliquot and store at −20°C under inert gas (argon/nitrogen) to prevent hydrolysis. Confirm purity via TLC (≥95%) before use .
- Working Solutions : Prepare fresh for each experiment. For cell-based studies, use ≤0.1% solvent to avoid cytotoxicity .
Advanced: How can FPP be utilized in enzyme kinetics studies to investigate substrate specificity?
FPP is a substrate for enzymes like farnesyltransferase, squalene synthase, and GGPP synthase. To assess substrate specificity:
- Kinetic Assays : Use varying FPP concentrations (1–100 µM) in reactions with purified enzymes. Measure initial rates via stopped-flow spectroscopy or fluorescent probes (e.g., dansyl-GCVIA peptide for farnesyltransferase) .
- Competition Experiments : Co-incubate FPP with analogs (e.g., geranyl pyrophosphate) to determine binding affinity via IC₅₀ calculations. Structural analogs with modified alkyl chains can reveal steric/electronic requirements .
Advanced: What experimental designs are optimal for studying FPP’s role in TRPM2 channel activation and cellular signaling?
FPP acts as a TRPM2 agonist, inducing Ca²⁺ influx. To investigate this:
- Electrophysiology : Use patch-clamp recordings in HEK293 cells overexpressing TRPM2. Apply FPP (10–50 µM) and monitor current-voltage relationships. Compare with ADPR (a known TRPM2 agonist) .
- Calcium Imaging : Treat primary neurons or immune cells with FPP and measure intracellular Ca²⁺ using Fluo-4 AM. Include TRPM2 inhibitors (e.g., 2-APB) to confirm specificity .
- Pathway Crosstalk : Combine FPP with statins (e.g., lovastatin) to deplete endogenous isoprenoids. Rescue experiments with FPP/GGPP can delineate prenylation-dependent vs. independent effects .
Advanced: How to resolve contradictions in studies linking FPP to cholesterol homeostasis and cytolysis tolerance?
Exogenous FPP reduces cellular cholesterol and enhances tolerance to cholesterol-dependent cytolysins (e.g., pyolysin). However, inhibiting endogenous FPP synthesis (via siRNA or bisphosphonates) shows no effect, suggesting compensatory mechanisms .
- Experimental Reconciliation :
- Use isotopic tracing (¹⁴C-acetate) to compare de novo cholesterol synthesis in FPP-supplemented vs. FPP-depleted cells.
- Measure GGPP levels (via LC-MS) to assess cross-talk between branches of the MVA pathway .
- Test combinatorial inhibition (e.g., FPP + squalene synthase blockers) to unmask pathway redundancies .
Advanced: What methodologies are effective for analyzing FPP’s impact on Notch-1 signaling and Aβ-like peptide generation?
FPP increases Aβ42 and Notch-1 N25 peptide secretion in cellular models. To study this:
- Cell Models : Use HEK293 or neuronal cells expressing Notch-1. Treat with FPP (10 µM) ± γ-secretase inhibitors (e.g., DAPT) .
- Quantification : Measure Aβ42/N25 via ELISA or immunoprecipitation followed by Western blot. Normalize to total Notch-1 cleavage products .
- Mechanistic Insight : Co-administer FPP with statins or GGPP to determine if effects are prenylation-dependent .
Advanced: How to design assays for FPP’s role in modulating inflammatory responses (e.g., IL-8 production)?
FPP regulates inflammation via prenylation of small GTPases (e.g., RhoA). To investigate:
- In Vitro Models : Treat monocytes/macrophages with Pseudomonas aeruginosa LPS ± FPP (5–20 µM). Quantify IL-8 via qPCR/ELISA .
- Prenylation Inhibition : Use GGTI-298 (geranylgeranyltransferase inhibitor) to block FPP/GGPP effects. Compare with FTI-277 (farnesyltransferase inhibitor) .
- Pathway Analysis : Perform Western blot for phosphorylated NF-κB or MAPK to link FPP to inflammatory signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
